molecular formula C12H17BrClNO2 B2674161 Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride CAS No. 1803586-97-1

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride

Cat. No.: B2674161
CAS No.: 1803586-97-1
M. Wt: 322.63
InChI Key: TXCHYUQOJLWUHM-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C12H16BrNO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate hydrochloride
  • Methyl 2-{[(2-fluorophenyl)methyl]amino}-2-methylpropanoate hydrochloride
  • Methyl 2-{[(2-iodophenyl)methyl]amino}-2-methylpropanoate hydrochloride

Uniqueness

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCHYUQOJLWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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